molecular formula C19H26N2O3 B1468349 1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid CAS No. 1252656-29-3

1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid

Cat. No. B1468349
CAS RN: 1252656-29-3
M. Wt: 330.4 g/mol
InChI Key: DDCFJEHFXGGYIG-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common building block in the synthesis of pharmaceuticals and other organic compounds . The tert-butyl group (t-Bu) is a bulky substituent often used in organic synthesis, and the carbonyl group (C=O) is a key functional group in many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a cyclopropane ring, and a carboxylic acid group. The tert-butyl group attached to the piperazine ring would add steric bulk .


Chemical Reactions Analysis

Piperazine derivatives are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the piperazine ring. The carboxylic acid group could also undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve studying the biological activity of this compound, or using it as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

1-[4-(2-tert-butylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)14-6-4-5-7-15(14)20-10-12-21(13-11-20)16(22)19(8-9-19)17(23)24/h4-7H,8-13H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCFJEHFXGGYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)C3(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 1-{[4-(2-tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylate (Example 70, 0.417 g, 1.21 mmol) in THF (5 mL) stirring at 0° C. was added 1 M lithium hydroxide solution (5 mL, 5 mmol). After 3 h, it was warmed to room temperature and kept stirring for another 3 h. The reaction mixture was acidified with 1 M hydrochloric acid solution and extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO4, and the solvent was evaporated in vacuum to provide 1-{[4-(2-tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid. (0.307 g, 77%) as a white powder.
Name
methyl 1-{[4-(2-tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylate
Quantity
0.417 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid
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1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid
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1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid
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1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid
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1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid
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1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid

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